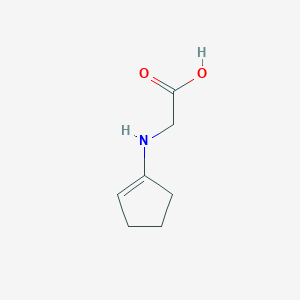

Cyclopent-1-enylglycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(cyclopenten-1-ylamino)acetic acid |

InChI |

InChI=1S/C7H11NO2/c9-7(10)5-8-6-3-1-2-4-6/h3,8H,1-2,4-5H2,(H,9,10) |

InChI Key |

GDJDPCVXZBFMKY-UHFFFAOYSA-N |

SMILES |

C1CC=C(C1)NCC(=O)O |

Canonical SMILES |

C1CC=C(C1)NCC(=O)O |

Synonyms |

(S)-2-(3'-cyclopentenyl)glycine cyclopentenylglycine |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopent 1 Enylglycine and Its Stereoisomers

Classical Chemical Synthesis Approaches

Classical methods for synthesizing the core structure of cyclopentenylglycine often rely on robust and well-established chemical reactions. These approaches are fundamental in creating the unsaturated five-membered ring and introducing the amino acid functionality.

Condensation Reactions: Development and Optimization for Cyclopentenylglycine Core Structures

Condensation reactions are a cornerstone in the formation of cyclic structures. The Weiss-Cook condensation, for instance, involves the reaction of a vicinal diketone with dialkyl 1,3-acetonedicarboxylate to form a cis-bicyclo[3.3.0]octane-3,7-dione derivative. synarchive.comresearchgate.net This dione can then serve as a versatile precursor, which after a series of functional group manipulations, can lead to the cyclopentenylglycine core. The initial condensation is typically followed by hydrolysis and decarboxylation to yield the key bicyclic dione synthon. synarchive.com The efficiency of this reaction has been optimized over the years, making it a reliable method for accessing the fundamental carbon skeleton required for these amino acids.

Alternative Chemical Pathways for Unsaturated Cyclopentane Amino Acids

Beyond condensation reactions, other classical pathways have been explored. These methods often start from readily available cyclopentane derivatives, which are then functionalized. For example, pathways involving the derivatization of cyclopentanone or cyclopentadiene can be employed. Strategies may include the introduction of a nitrogen-containing substituent through reductive amination or the conversion of a ketone to an amine via an oxime intermediate. The creation of the double bond at the C1 position can be achieved through various elimination reactions at a later stage of the synthesis. These alternative routes provide flexibility in accessing a range of substituted cyclopentane amino acids. u-tokyo.ac.jp

Asymmetric Synthesis Strategies for Enantiopure Cyclopentenylglycines

The biological activity of molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric syntheses to obtain enantiomerically pure cyclopentenylglycines is of paramount importance. These strategies employ chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters.

Boron Trifluoride Mediated Asymmetric 1,3-Dipolar Cycloaddition for (2S,1′S)-Cyclopent-2-enylglycine

A notable asymmetric approach involves a 1,3-dipolar cycloaddition reaction. Glycine-based cycloadditions are a powerful tool for synthesizing pyrrolidine-containing compounds. This strategy can be adapted for cyclopentenylglycine synthesis. The reaction typically involves the generation of an azomethine ylide from a glycine (B1666218) derivative, which then reacts with a dipolarophile. For the synthesis of enantiopure (2S,1′S)-Cyclopent-2-enylglycine, a chiral spiro nitrone has been treated with (3-trimethylsilyl)cyclopent-1-ene in the presence of boron trifluoride etherate (BF₃·Et₂O). This Lewis acid mediates the cycloaddition to yield a cycloadduct as a single isomer. Subsequent steps, including alkaline hydrolysis, catalytic reduction, and a BF₃-mediated alkene formation, convert this intermediate into the target amino acid.

| Step | Reagents/Conditions | Outcome |

| 1,3-Dipolar Cycloaddition | Chiral spiro nitrone, (3-trimethylsilyl)cyclopent-1-ene, BF₃·Et₂O | Single isomer cycloadduct |

| Hydrolysis | Alkaline conditions | Opening of the isoxazolidine ring |

| Reduction | Catalytic reduction | Removal of protecting groups/bonds |

| Alkene Formation | BF₃ mediation | Formation of the final cyclopentene (B43876) ring |

Stereoselective Conjugate Addition and Ring-Closing Metathesis in Derivative Synthesis

Stereoselective conjugate addition, or Michael addition, is another powerful tool for setting stereocenters. In the context of cyclopentenylglycine synthesis, a chiral nucleophile can be added to a cyclopentenone derivative to establish a key stereocenter with high diastereoselectivity. The resulting enolate can then be trapped and further elaborated to install the glycine side chain.

Ring-closing metathesis (RCM) has emerged as a highly effective method for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.orgbaranlab.org This reaction utilizes metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum, to form a cyclic alkene from an acyclic diene precursor. wikipedia.org For the synthesis of cyclopentenylglycine derivatives, a diene precursor containing the necessary amino acid backbone is first constructed. The subsequent intramolecular metathesis reaction closes the ring to form the cyclopentene moiety. rsc.org This strategy is particularly advantageous due to the mild reaction conditions and the high tolerance of the catalysts to various functional groups. nih.gov

| RCM Catalyst Generation | Key Features | Application |

| First-Generation Grubbs' | High activity for terminal olefins. | General purpose RCM. |

| Second-Generation Grubbs' | Higher activity, better stability, broader substrate scope. | More challenging RCM reactions. |

| Hoveyda-Grubbs' Catalysts | Recyclable, increased stability. | Industrial applications and complex syntheses. |

| Schrock's Catalyst | Very high activity, particularly for hindered substrates. | Syntheses requiring high turnover numbers. |

Utilization of Chiral Auxiliaries and Catalysts in Cyclopentenylglycine Scaffold Construction

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereocenter is created, the auxiliary is removed. For cyclopentenylglycine synthesis, an auxiliary can be attached to the glycine precursor to control the stereoselectivity of alkylation or addition reactions that form the cyclopentane ring or attach the side chain. Evans' oxazolidinones and Oppolzer's camphorsultam are examples of commonly used chiral auxiliaries. researchgate.net

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of the chiral product. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of amino acids and their precursors. For instance, chiral phosphine ligands are used in transition metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation, to create stereocenters with high enantioselectivity. acs.orgacs.org Similarly, organocatalysis, using small chiral organic molecules like proline derivatives or cinchona alkaloids, has been successfully applied to catalyze reactions such as Michael additions and aldol reactions, which are key steps in the construction of functionalized cyclopentane rings. researchgate.netresearchgate.net

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalytic and chemoenzymatic strategies offer powerful alternatives to purely chemical syntheses for producing complex molecules like Cyclopent-1-enylglycine and its derivatives. These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations, often under mild reaction conditions. By combining enzymatic steps with traditional organic synthesis, researchers can create more efficient, stereoselective, and environmentally benign pathways to desired nonproteinogenic amino acids.

Enzymatic Resolution for Epimeric Separation of L-Cyclopentenylglycine (e.g., α-Chymotrypsin-mediated hydrolysis)

The synthesis of the naturally occurring nonproteinogenic amino acid L-cyclopentenylglycine can result in multiple stereoisomers. nih.gov A key challenge is the separation of these epimers to isolate the biologically active form. Enzymatic resolution is a highly effective technique for this purpose, utilizing the stereoselectivity of enzymes to differentiate between enantiomers or epimers in a racemic or mixed-isomer starting material.

One established method involves the use of the enzyme α-chymotrypsin for the enantioselective hydrolysis of the ethyl ester group of N-acetylated cyclopentenylglycine racemates. nih.gov In this process, a racemic mixture of the N-acetyl ethyl ester derivatives of cyclopentenylglycine is subjected to hydrolysis by α-chymotrypsin. The enzyme selectively catalyzes the hydrolysis of the ester group of one enantiomer (the L- or (2S)-isomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D- or (2R)-isomer) in its ester form. nih.govrsc.org This difference in reactivity allows for the straightforward separation of the hydrolyzed acid from the unreacted ester.

This chemoenzymatic approach was successfully used to obtain both epimers of L-cyclopentenylglycine: (2S,1'S)- and (2S,1'R)-2-(cyclopent-2'-enyl)glycine. nih.gov The process starts with the condensation of 3-chlorocyclopentene (B1346679) with diethyl acetylaminomalonate. nih.gov Following deethoxycarbonylation and chromatographic separation, the resulting racemates are resolved using α-chymotrypsin. nih.gov This procedure enabled the isolation of the biologically active (2S,1'R) isomer as a pure compound, while the (2R,1'R) and (2R,1'S) isomers were obtained as their N-acetyl ethyl ester derivatives. nih.gov

| Substrate (Racemic Mixture) | Enzyme | Transformation | Product 1 (Hydrolyzed) | Product 2 (Unreacted) |

|---|---|---|---|---|

| N-acetyl-(2R,1'R/S)-cyclopentenylglycine ethyl ester & N-acetyl-(2S,1'R/S)-cyclopentenylglycine ethyl ester | α-Chymotrypsin | Enantioselective Hydrolysis | N-acetyl-(2S,1'R/S)-cyclopentenylglycine (Carboxylic Acid) | N-acetyl-(2R,1'R/S)-cyclopentenylglycine ethyl ester |

Integration of Enzymatic Steps in Multi-step Synthesis of Cyclopentenylglycine Derivatives

The integration of enzymatic reactions within a broader multi-step chemical synthesis, known as a chemoenzymatic approach, capitalizes on the strengths of both biocatalysis and traditional chemistry. nih.gov This strategy is particularly valuable for synthesizing complex derivatives of molecules like cyclopentenylglycine, where achieving high stereoselectivity and introducing specific functional groups can be challenging. Enzymes can be employed at various stages of a synthetic route to perform specific, often difficult, transformations such as selective acylations, glycosylations, or redox reactions. uq.edu.aursc.org

Alternatively, an enzymatic step can be introduced near the end of a synthesis to install a specific functional group onto a complex core structure. uq.edu.au For example, in the synthesis of glycopeptides, enzymes like glycosyltransferases are used to attach sugar moieties to a peptide backbone that was previously assembled through chemical methods. nih.govresearchgate.net This strategy leverages the exquisite specificity of the enzyme to form a precise glycosidic bond that would be difficult to achieve selectively using purely chemical means. researchgate.net The development of computational tools for synthesis planning is beginning to incorporate enzymatic transformations, allowing for the design of novel hybrid synthesis plans that can be shorter and more efficient than purely synthetic or enzymatic routes. nih.gov

| Model | Step 1 | Step 2 | Step 3 | Outcome |

|---|---|---|---|---|

| Early-Stage Resolution | Chemical Synthesis of Racemic Precursor | Enzymatic Resolution (e.g., Kinetic Resolution) | Chemical Elaboration of Chiral Intermediate | Enantiomerically Pure Final Product |

| Late-Stage Functionalization | Chemical Synthesis of Complex Core Structure | Enzymatic Modification (e.g., Glycosylation, Hydroxylation) | Final Deprotection/Isolation | Specifically Functionalized Final Product |

Biosynthetic Pathways and Natural Occurrence of Cyclopent 1 Enylglycine

Isolation and Identification in Biological Sources

Cyclopent-1-enylglycine and its derivatives have been predominantly isolated from a closely related cluster of plant families, namely Flacourtiaceae, Passifloraceae, and Turneraceae. The presence of these compounds is a significant chemotaxonomic marker for these families. Research has led to the identification of not only 2-(2'-cyclopentenyl)glycine but also novel derivatives, highlighting the metabolic diversity within these plants.

For instance, a study focusing on plant-insect interactions led to the discovery of (S)-2-(3'-cyclopentenyl)glycine in Rinorea ilicifolia (a member of Violaceae, closely related to the aforementioned families) and (2S,1'S,2'S)-2-(2'-hydroxy-3'-cyclopentenyl)glycine in species across the Flacourtiaceae, Passifloraceae, and Turneraceae families. nih.govsemanticscholar.orgnih.gov The identification of these compounds has often been guided by the feeding habits of nymphalid butterflies, which utilize these plants as hosts and appear to be adapted to their unique chemistry.

The co-occurrence of different epimers of (2S)-2-(2'-cyclopentenyl)glycine has been noted, with the (2S,1'R) epimer typically being the predominant form over the (2S,1'S) epimer. nih.govsemanticscholar.orgnih.gov The isolation and structural elucidation of these compounds have been achieved through a combination of chromatographic techniques and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govsemanticscholar.orgnih.gov

Table 1: Occurrence of Cyclopentenylglycine Derivatives in Plant Families

| Plant Family | Species Example(s) | Cyclopentenylglycine Derivative(s) Identified |

| Flacourtiaceae | Kiggelaria africana | 2-(2'-cyclopentenyl)glycine, (2S,1'S,2'S)-2-(2'-hydroxy-3'-cyclopentenyl)glycine |

| Passifloraceae | Passiflora species | 2-(2'-cyclopentenyl)glycine, (2S,1'S,2'S)-2-(2'-hydroxy-3'-cyclopentenyl)glycine |

| Turneraceae | Turnera species | 2-(2'-cyclopentenyl)glycine, (2S,1'S,2'S)-2-(2'-hydroxy-3'-cyclopentenyl)glycine |

| Violaceae | Rinorea ilicifolia | (S)-2-(3'-cyclopentenyl)glycine |

Elucidation of Precursor Incorporation and Carbon Skeleton Assembly Mechanisms

The detailed de novo biosynthetic pathway of this compound, including the specific precursors and the enzymatic steps involved in the assembly of the cyclopentenyl ring and its attachment to the glycine (B1666218) moiety, is not yet fully elucidated. As a non-proteinogenic amino acid, it is not synthesized through the primary metabolic pathways that produce the 20 common amino acids.

While the complete pathway remains an area for further research, it is understood that the biosynthesis of cyclopentanoid cyanogenic glycosides, which are derived from cyclopentenylglycine, follows a general pathway for cyanogenic glycosides. This pathway typically involves the conversion of an amino acid to an aldoxime, followed by further transformations to a nitrile and subsequent glycosylation. The enzymes involved in the biosynthesis of cyanogenic glycosides from proteinogenic amino acids, such as cytochrome P450s and UDP-glucosyltransferases, are well-characterized. It is hypothesized that a similar enzymatic machinery is responsible for the conversion of this compound into its corresponding cyanogenic glycosides. However, the origin of the cyclopentenyl moiety itself is not definitively established in the available literature.

Role as a Key Intermediate in the Biogenesis of Cyclopentanoid Natural Products

This compound is a crucial intermediate in the biosynthesis of two major classes of cyclopentanoid natural products: cyanogenic glycosides and fatty acids.

Cyclopentanoid Cyanogenic Glycosides:

This amino acid serves as the direct precursor for the aglycone moiety of cyclopentanoid cyanogenic glycosides. These specialized metabolites, upon tissue damage, release hydrogen cyanide as a defense mechanism against herbivores. The biosynthesis proceeds from this compound to the corresponding cyanohydrin, which is then stabilized by glycosylation to form the final cyanogenic glycoside.

Well-known examples of cyclopentanoid cyanogenic glycosides derived from this compound include deidaclin, tetraphyllin A and B, volkenin, and gynocardin. The stereochemistry of the precursor amino acid influences the stereochemistry of the resulting cyanogenic glycoside. The predominance of the (2S,1'R) epimer of 2-(2'-cyclopentenyl)glycine in many plants correlates with the stereochemistry of the major cyclopentanoid natural products found in these species.

Cyclopentanoid Fatty Acids:

In certain members of the Flacourtiaceae, such as Hydnocarpus species, this compound is also the precursor to a unique class of fatty acids characterized by a terminal cyclopentenyl ring. These include chaulmoogric acid and hydnocarpic acid, which have been historically used in the treatment of leprosy. The biosynthetic link involves the conversion of this compound to aleprolic acid, which then acts as a starter unit for fatty acid chain elongation.

Table 2: Cyclopentanoid Natural Products Derived from this compound

| Class of Natural Product | Example Compound(s) | Precursor |

| Cyanogenic Glycosides | Deidaclin, Gynocardin, Tetraphyllin A, Tetraphyllin B, Volkenin | This compound |

| Fatty Acids | Chaulmoogric acid, Hydnocarpic acid, Aleprolic acid | This compound |

Structure Activity Relationship Sar Studies of Cyclopent 1 Enylglycine Analogues

Methodological Frameworks for SAR Analysis in Amino Acid Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to correlate the structural features of a molecule with its biological activity. rsc.org For amino acid derivatives, including non-proteinogenic amino acids like Cyclopent-1-enylglycine, SAR studies provide crucial insights for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov These analyses are conducted through a combination of computational and experimental frameworks.

Computational Frameworks: Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link chemical structures to biological activity. wikipedia.org These models use molecular descriptors—numerical representations of physicochemical properties—to predict the activity of novel compounds. researchgate.netacs.org For amino acid derivatives, descriptors can encode properties of the side chains, such as volume, hydrophobicity, and charge distribution. acs.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach. wikipedia.orgnih.gov These techniques require the three-dimensional alignment of a series of analogues and calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around them. rsc.orgslideshare.net The resulting contour maps provide a visual guide, highlighting regions where modifications are likely to enhance or diminish activity, which is invaluable for the rational design of new derivatives. nih.govuniroma1.it

Experimental Frameworks: The foundation of any SAR study is the synthesis and biological evaluation of a library of analogues. For amino acid derivatives, solid-phase peptide synthesis (SPPS) is a common and efficient method for creating variants, especially when the amino acid is incorporated into a peptide sequence. nih.gov Chemical modifications can be systematically introduced to explore the importance of specific functional groups, stereochemistry, and conformational rigidity. nih.gov

Once synthesized, these analogues are subjected to biological assays to determine their activity (e.g., binding affinity, enzyme inhibition). High-throughput screening allows for the rapid evaluation of large libraries. The data generated from these experiments—such as IC50 or Ki values—form the basis of the SAR, allowing chemists to identify key structural motifs responsible for the desired biological effect. nih.gov The integration of non-proteinogenic amino acids into peptides is a recognized strategy to enhance properties like chemical stability against enzymatic degradation. nih.govmdpi.com

The following table summarizes the key methodological frameworks.

| Framework Type | Method | Description | Application in Amino Acid Derivatives |

| Computational | 2D-QSAR | Correlates biological activity with 2D structural descriptors (e.g., topology, connectivity). wikipedia.org | Modeling peptide/protein activity based on amino acid sequence and properties. acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic, etc.) to relate structure to activity. nih.govslideshare.net | Guiding the design of novel peptide inhibitors by visualizing favorable and unfavorable interaction zones. nih.govrsc.org | |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov | Understanding the binding mode of amino acid analogues in a protein's active site. | |

| Experimental | Analogue Synthesis (e.g., SPPS) | Chemical synthesis of a series of structurally related compounds. nih.gov | Creation of a library of this compound analogues with varied ring substituents or stereochemistry. |

| Biological Assays | In vitro or in vivo testing to measure the biological effect of compounds (e.g., IC50, Ki). | Determining the receptor binding affinity or enzyme inhibitory potency of each synthesized analogue. | |

| Site-Specific Mutagenesis | Introduction of unnatural amino acids into proteins to probe structure-function relationships. springernature.com | Evaluating the functional role of a specific residue by replacing it with a this compound analogue. |

Exploration of Structural Determinants for Selective Molecular Interactions

The biological activity of this compound analogues is governed by specific structural features that dictate their interaction with molecular targets, such as receptors or enzymes. The exploration of these structural determinants involves systematically modifying the molecule and observing the resulting changes in biological activity. Key areas of investigation include the cyclopentene (B43876) ring, the stereochemistry of the molecule, and the amino acid functional groups.

The Cyclopentene Ring: The five-membered ring provides a conformationally restricted scaffold. The presence and position of the double bond are critical, as they define the ring's geometry and the spatial orientation of substituents. Saturation of the double bond to yield a cyclopentylglycine, for instance, would increase flexibility and alter the shape, likely impacting receptor fit. The introduction of substituents on the ring can influence steric interactions, hydrophobicity, and electronic properties, thereby modulating binding affinity and selectivity. For example, in studies of conformationally constrained glutamate (B1630785) analogs, substituents on a cyclopropyl (B3062369) ring were shown to be critical for selective activation of different glutamate receptor subtypes. nih.gov

Stereochemistry: this compound possesses chiral centers, and the absolute configuration at these centers is a crucial determinant of activity. Different stereoisomers will present their functional groups in distinct three-dimensional arrangements, and biological targets, being chiral themselves, typically show a strong preference for one stereoisomer over others. The relative orientation of the carboxyl and amino groups with respect to the cyclopentene ring is fundamental for establishing the precise hydrogen bonds and electrostatic interactions required for molecular recognition.

Amino Acid Moiety: The core amino and carboxyl groups are primary points of interaction, often forming salt bridges or hydrogen bonds with receptor residues. Modifications to these groups, such as N-methylation or esterification, can probe the necessity of hydrogen bond donor or acceptor capabilities at these positions and can also influence properties like membrane permeability.

The following table illustrates how specific structural modifications can be explored to understand their impact on molecular interactions, using hypothetical activity data for context.

| Analogue | Structural Modification | Rationale for Modification | Potential Impact on Activity |

| Parent Compound | This compound | - | Baseline Activity |

| Analogue A | Saturation of C=C bond (Cyclopentylglycine) | To assess the role of ring planarity and rigidity. | May decrease activity due to loss of optimal conformation. |

| Analogue B | Introduction of a hydroxyl group on the ring | To probe for potential hydrogen bonding interactions in the binding pocket. | Could increase or decrease affinity depending on receptor topology. |

| Analogue C | Inversion of stereocenter at the α-carbon | To determine the required stereochemistry for receptor binding. | Likely to cause a significant loss of activity. |

| Analogue D | N-methylation of the amino group | To investigate the importance of the primary amine as a hydrogen bond donor. | May reduce binding if a hydrogen bond is critical for interaction. |

| Analogue E | Esterification of the carboxyl group | To assess the role of the carboxylate anion in electrostatic interactions or salt bridges. | Expected to abolish activity if an ionic interaction is necessary. |

Conformational Analysis and its Influence on Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical factor that influences its biological activity. For semi-rigid molecules like this compound, the accessible conformations dictate how well the molecule can fit into a biological target's binding site. Conformational analysis, therefore, provides an essential link between a molecule's static structure and its dynamic behavior, which is fundamental to understanding SAR.

The cyclopentene ring is not planar and can adopt various puckered conformations, most commonly described as "envelope" or "half-chair" forms. The specific pucker of the ring determines the spatial disposition of the attached glycine (B1666218) side chain, influencing its orientation relative to other parts of the molecule. The energy barrier between these conformations can be small, meaning the molecule may exist in a dynamic equilibrium in solution. However, interaction with a receptor can stabilize one specific conformation—the "bioactive conformation."

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for conformational analysis in solution. nih.gov By measuring parameters such as nuclear Overhauser effects (NOEs), which identify protons that are close in space, and scalar coupling constants (J-couplings), which provide information on dihedral angles, the time-averaged solution conformation can be elucidated. rsc.org For example, NMR studies on constrained glutamate analogs were used to determine their preferred conformations in aqueous solution, which allowed for hypotheses about the active conformation required by different receptor subtypes. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations complement experimental data by providing an atomistic view of a molecule's dynamic behavior over time. nih.govmdpi.com Starting from an initial structure, MD simulations calculate the trajectories of atoms and can explore the conformational landscape of this compound and its analogues in a simulated physiological environment (e.g., in water). rsc.org These simulations can reveal the relative stabilities of different ring puckers, the preferred orientations of rotatable bonds, and the energetic barriers to conformational change, offering insights into how structural modifications might favor or disfavor the bioactive conformation. mdpi.com

Advanced Analytical Chemistry for Cyclopent 1 Enylglycine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric excess (ee) of Cyclopent-1-enylglycine. heraldopenaccess.usnih.gov The separation of enantiomers, which are non-superimposable mirror images, requires a chiral environment. eijppr.com This is most commonly achieved by using a chiral stationary phase (CSP) within the HPLC column. nih.govchiralpedia.comrsc.org

The fundamental principle of chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. eijppr.comchiralpedia.com These diastereomeric complexes have different interaction energies, leading to different retention times and, consequently, their separation. chiralpedia.com The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases, which have demonstrated broad applicability in separating various chiral compounds. nih.gov

For the analysis of amino acids like this compound, reversed-phase HPLC is a common mode of operation. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. mdpi.com Detection is often performed using a UV detector, as the molecule contains a chromophore. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A high degree of accuracy and precision is achievable with properly validated HPLC methods. umn.edu

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amino Acids

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with additives (e.g., Trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 - 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Ratio Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. springernature.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons (integration). rsc.org For this compound, specific resonances would be expected for the protons on the cyclopentenyl ring, the alpha-proton, and the protons of the amino and carboxyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| Alpha-Carbon (α-C) | ~4.0 | ~58 |

| Vinylic Carbon (C=C) | - | ~130-140 |

| Vinylic Proton (=CH) | ~5.8 | - |

| Allylic Protons (CH₂) | ~2.5 | ~30-35 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques in Cyclopentenylglycine Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, further confirming its identity. rsc.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org

In a typical ESI-MS experiment, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected in the positive ion mode.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to fragmentation. The resulting fragment ions provide information about the different structural components of the molecule. Characteristic fragmentation patterns for amino acids often include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

For analytical purposes, this compound may be derivatized, for instance, by trimethylsilylation (TMS), to increase its volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov The mass spectrum of the derivatized compound will show characteristic fragments that can be used for its identification and quantification.

Application of Isotopic Labeling in Analytical and Biosynthetic Studies (e.g., ¹³C-labeled compounds)

Isotopic labeling, particularly with stable isotopes like ¹³C, is a powerful technique for studying the biosynthesis and metabolism of this compound. researchgate.net By feeding a precursor organism with a ¹³C-labeled substrate, such as [1-¹³C]glycine or ¹³C-labeled acetate, the labeled atoms can be incorporated into the final product. nih.govnih.gov

The location and extent of ¹³C incorporation in this compound can be determined using NMR spectroscopy and mass spectrometry. nih.gov In ¹³C NMR, the presence of ¹³C labels leads to significantly enhanced signals and can reveal ¹³C-¹³C coupling patterns, providing insights into which bonds were formed during biosynthesis. nih.gov Mass spectrometry can detect the mass shift corresponding to the number of incorporated ¹³C atoms, and analysis of fragment ions can pinpoint the location of the labels. nih.gov This information is crucial for elucidating the biosynthetic pathway of the compound. researchgate.net Stable isotope-labeled versions of this compound also serve as ideal internal standards for quantitative analysis in complex biological matrices. nih.gov

Computational Chemistry in Support of Analytical Data Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in supporting the interpretation of analytical data for this compound. rsc.org One of the primary applications is the prediction of NMR chemical shifts. nih.govnih.gov

By creating a 3D model of the this compound molecule, DFT calculations can predict the ¹H and ¹³C chemical shifts. mdpi.com These predicted spectra can then be compared with the experimental spectra to confirm the proposed structure and the assignment of NMR signals. scielo.br Discrepancies between calculated and experimental values can sometimes indicate an incorrect structural assignment or the presence of conformational dynamics in solution. stackexchange.com Computational methods can also be used to model the interactions between the enantiomers of this compound and a chiral stationary phase, aiding in the understanding of the separation mechanism in HPLC.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

| [1-¹³C]glycine |

Cyclopent 1 Enylglycine As a Versatile Building Block in Complex Chemical Synthesis

Application in the Construction of Diverse Nitrogen Heterocycles

Nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgfrontiersin.orgopenmedicinalchemistryjournal.com The development of efficient methods for their synthesis is a cornerstone of modern organic chemistry. organic-chemistry.orgnumberanalytics.comrsc.org Non-proteinogenic amino acids like cyclopent-1-enylglycine serve as unique precursors for creating novel heterocyclic systems that are not readily accessible from common proteinogenic amino acids.

The bifunctional nature of this compound, containing both an amine and a carboxylic acid, allows it to participate in classic cyclization and condensation reactions to form various nitrogen-containing rings. numberanalytics.com For instance, it can be envisioned as a precursor for lactams, diketopiperazines, and other related structures through intramolecular or intermolecular condensation reactions. nih.gov

Furthermore, the cyclopentene (B43876) moiety offers an additional site of reactivity that can be exploited for constructing more complex heterocyclic frameworks. The double bond can participate in cycloaddition reactions or be subjected to ring-closing metathesis, enabling the synthesis of fused and spirocyclic systems. The biotransformation of cyclopent-2-enylglycine into nitriles has been noted, and nitriles are well-established intermediates in the synthesis of various nitrogen heterocycles. uva.nl This suggests a potential biological or biomimetic route to convert cyclopentenylglycine into precursors for heterocyclic synthesis. The synthesis of a wide range of nitrogen heterocycles, including imidazolidines, pyridines, and quinazolines, often relies on versatile building blocks that can be modified to introduce structural diversity, a role for which this compound and its derivatives are well-suited. frontiersin.orgmdpi.com

Design and Synthesis of Functionalized Derivatives for Advanced Chemical Research

The strategic modification of this compound to produce functionalized derivatives is a key area of research, aimed at creating molecular tools for chemical biology and medicinal chemistry. mdpi.comnih.gov These derivatives can be used to probe biological systems or serve as leads for drug discovery programs. Synthetic efforts have focused on modifying both the amino acid portion and the cyclopentenyl ring.

A notable achievement in this area is the stereodivergent synthesis of the different stereoisomers of cyclopentenylglycine. A procedure involving the condensation of 3-chlorocyclopentene (B1346679) with diethyl acetylaminomalonate, followed by enzymatic resolution, successfully yielded both epimers of L-cyclopentenylglycine: (2S,1'S)- and (2S,1'R)-2-(cyclopent-2'-enyl)glycine. researchgate.netresearchgate.net This method also allows for the preparation of derivatives such as the N-acetyl ethyl esters. researchgate.net Further functionalization of the cyclopentene ring has been demonstrated through the synthesis of 3'-acetoxycyclopentenylglycine derivatives, showcasing a pathway to introduce new functional groups onto the carbocyclic core. researchgate.net These synthetic strategies provide access to a range of analogs with distinct three-dimensional structures and properties, which are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govrsc.org

The development of multicomponent reactions and other efficient synthetic protocols further expands the library of accessible derivatives. nih.govrsc.org The ability to generate a diverse set of densely functionalized molecules from a common core is essential for modern chemical research. rsc.org

| Derivative Type | Synthetic Approach | Purpose/Application | Reference |

|---|---|---|---|

| (2S,1'S)- and (2S,1'R)-Epimers | Condensation of 3-chlorocyclopentene with diethyl acetylaminomalonate, followed by enzymatic resolution. | Stereochemical studies, biosynthetic tracer precursors. | researchgate.netresearchgate.net |

| N-Acetyl Ethyl Esters | Esterification and N-acetylation of the parent amino acid. | Intermediates for further synthesis, modified biological probes. | researchgate.net |

| 3'-Acetoxycyclopentenylglycine | Stereoselective conjugate addition and ring-closing metathesis starting from L-serine. | Introduction of functional handles on the cyclopentene ring for further modification. | researchgate.net |

Utilization in Biosynthetic Tracer Experiments and Pathway Elucidation

Isotopically labeled compounds are indispensable tools for unraveling the complex reaction cascades that constitute biosynthetic pathways. nih.govd-nb.infosymeres.com By introducing atoms with a specific isotopic signature (e.g., ¹³C, ¹⁴C, ²H), researchers can track the metabolic fate of a precursor molecule as it is converted into downstream natural products. researchgate.netnih.govbiorxiv.org

This compound has been identified as a key player in the biosynthesis of cyclopentenoid natural products, particularly cyclopentenyl fatty acids found in plants of the family Flacourtiaceae. acs.orgvdoc.pub To confirm this biosynthetic link, isotopically labeled versions of cyclopentenylglycine have been synthesized and used in feeding experiments. researchgate.netresearchgate.net

In a definitive study, cyclopentenyl[2-¹⁴C]glycine was administered to the maturing seeds of Hydnocarpus anthelminthica. researchgate.net Subsequent analysis of the fatty acids from these seeds revealed that the radiolabel had been incorporated into cyclopentenyl fatty acids. This result provided direct evidence that cyclopentenylglycine serves as the precursor for the cyclopentenyl ring system in these fatty acids. Such experiments are crucial for validating proposed biosynthetic pathways and understanding the enzymatic machinery involved. nih.govboku.ac.atbiorxiv.orgrsc.org

| Labeled Precursor Administered | Organism/System | Labeled Product Detected | Conclusion | Reference |

|---|---|---|---|---|

| Cyclopentenyl[2-¹⁴C]glycine | Maturing seeds of Hydnocarpus anthelminthica | ¹⁴C-Labeled cyclopentenyl fatty acids | Cyclopentenylglycine is a direct biosynthetic precursor to cyclopentenyl fatty acids in this species. | researchgate.net |

Development of Novel Cyclopentenyl-Containing Scaffolds for Research Purposes

In modern chemical biology and materials science, a scaffold is a core molecular structure upon which combinatorial variations can be made to create libraries of compounds for various applications, including tissue engineering and drug discovery. frontiersin.orgnih.govmdpi.comnih.gov The unique chemical architecture of this compound makes it an attractive starting point for the development of novel molecular scaffolds.

The combination of a conformationally constrained carbocyclic ring and an amino acid moiety allows this compound to be incorporated into peptidomimetics. This can enforce specific secondary structures or act as a recognition element. The cyclopentene ring provides a rigid framework while the amino acid functionality allows for its integration into peptide backbones using standard solid-phase or solution-phase synthesis.

Furthermore, the alkene functionality within the cyclopentene ring is a versatile handle for diversification. It can be used in reactions like ring-opening metathesis polymerization (ROMP) to create polymers with novel properties. Alternatively, it can undergo cycloaddition or other addition reactions to build complex, three-dimensional polycyclic scaffolds. bham.ac.uk The synthesis of a 10-membered ring containing an alkene and an amine, which was further transformed into various bicyclic systems, illustrates how a functionalized cyclic building block can be elaborated into a diverse library of scaffolds. bham.ac.uk Designing scaffolds that mimic the morphology and properties of biological structures is a key goal in tissue engineering, and novel building blocks are essential for achieving this. frontiersin.orgfrontiersin.org The development of such scaffolds from this compound could provide new materials for a range of research applications.

Q & A

Q. How can this compound’s pharmacokinetic profile be optimized without compromising its inhibitory potency?

- Methodological Answer : Employ structure-property relationship (SPR) models balancing logP, solubility, and metabolic stability. Synthesize analogs with targeted substitutions (e.g., fluorine atoms) and test in hepatocyte clearance assays. Use PK/PD modeling to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.